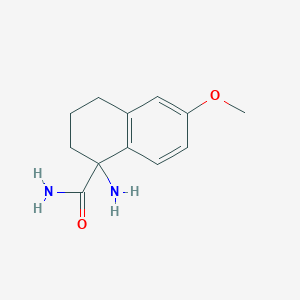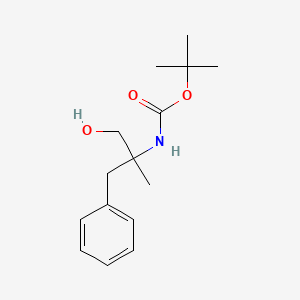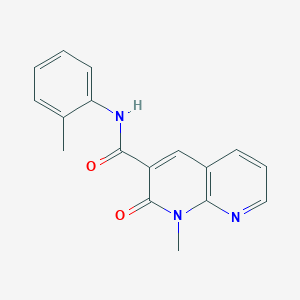![molecular formula C20H24N2O2 B2747542 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-50-8](/img/structure/B2747542.png)
1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Imidazole derivatives are synthesized through various methods. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with corresponding substituted acetophenones in the presence of sodium hydroxide . Another method involves the reaction of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be analyzed using techniques like FT-IR spectroscopy . For instance, a sharp carbonyl stretch at 1660 cm−1 is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties. They show both acidic and basic properties and are highly soluble in water and other polar solvents . They also exhibit two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be determined using various analytical techniques. For instance, the melting point of a compound can be determined using differential scanning calorimetry . The presence of certain functional groups can be confirmed using FT-IR spectroscopy .科学的研究の応用
Synthesis and Biological Applications
- Chemical Synthesis and Application in Lignin Model Compounds : A study reviewed results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, showing the significance of the γ-hydroxymethyl group presence and confirming the hydride transfer mechanism as a reaction route. This research indicates the potential of such compounds in understanding lignin breakdown, which is crucial for biomass conversion technologies (Yokoyama, 2015).
Environmental Impact and Degradation
- Parabens in Aquatic Environments : Parabens, which share some functional groups with the compound , are widely used in cosmetics and pharmaceuticals. Their ubiquitous presence in water bodies and potential as weak endocrine disruptors highlight the importance of studying similar compounds' environmental fate and behavior (Haman et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Phenolic Compounds in Dentistry : Tyrosol and hydroxytyrosol, phenolic compounds found in olives, olive oil, and wine, have demonstrated high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest that similar compounds might have applications in medical and dental fields for developing treatments or preventive measures against oxidative stress and inflammation-related conditions (Ramos et al., 2020).
Energy Production from Biomass
- Bioconversion of Lignocellulosic Materials : Research on the bioconversion of various lignocellulosic substances, such as Parthenium hysterophorus, into ethanol highlights the potential of related compounds in facilitating or optimizing the conversion processes. This could significantly impact renewable energy sources by improving the efficiency of converting biomass into biofuels (Swati et al., 2013).
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives have been found to exhibit diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on developing new synthetic routes for imidazole and their derived products, as well as exploring their potential applications in various fields .
特性
IUPAC Name |
1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIUMSIKXPPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)
![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)



![N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide](/img/structure/B2747473.png)
![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747475.png)



![4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2747480.png)